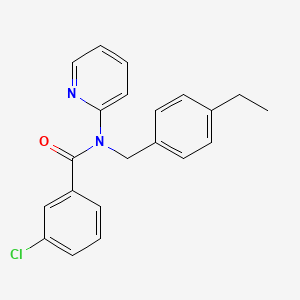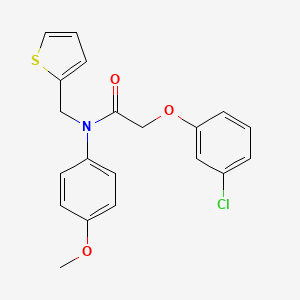![molecular formula C21H21FN2O2S B14986426 2-(4-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B14986426.png)
2-(4-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group, a thiazole ring, and a butanamide backbone, making it a unique molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenoxy and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents like dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for yield and purity, often involving high-pressure and temperature-controlled environments. The use of catalysts and advanced purification techniques like chromatography ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide involves its interaction with specific molecular targets. The fluorophenoxy group and thiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone
- 2-[(4-fluorophenoxy)methyl]oxirane
- (4-(4-fluorophenoxy)-2-methylphenyl)(methyl)sulfane
Uniqueness
Compared to similar compounds, 2-(4-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide stands out due to its unique combination of functional groups
Eigenschaften
Molekularformel |
C21H21FN2O2S |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-(4-fluorophenoxy)-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]butanamide |
InChI |
InChI=1S/C21H21FN2O2S/c1-3-19(26-18-10-8-16(22)9-11-18)20(25)23-12-17-13-27-21(24-17)15-6-4-14(2)5-7-15/h4-11,13,19H,3,12H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
VDRLOCKNHPMCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)C)OC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986343.png)

![{1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14986380.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14986383.png)
![N-(2,4-dimethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14986401.png)
![2-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B14986408.png)

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B14986416.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B14986419.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14986420.png)
![ethyl 2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14986424.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B14986439.png)
![Isopropyl 2-(2-((9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B14986445.png)
